molecular formula C18H24O B8692975 EINECS 300-422-8 CAS No. 93940-28-4

EINECS 300-422-8

Cat. No.: B8692975
CAS No.: 93940-28-4
M. Wt: 256.4 g/mol
InChI Key: TUWBVBYVXBXGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Initial Scientific Interest in 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Specific historical accounts or documented initial scientific interest focusing directly and exclusively on 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one are not extensively detailed in publicly accessible scientific literature databases. While the broader field of polycyclic aromatic hydrocarbons and their hydrogenated derivatives has a rich history in organic chemistry, dedicated historical research into this precise compound's discovery or early study appears to be limited in the readily available scientific records. uni.lu

Significance of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one within Contemporary Chemical Science

Current Research Frontiers and Unaddressed Questions Pertaining to 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Current research frontiers and unaddressed questions specifically pertaining to 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one are not explicitly outlined in the public scientific domain. The general absence of dedicated scientific literature for this compound suggests that it may not be a primary focus of current academic or industrial research. uni.lu Potential areas of unaddressed questions, based on its chemical structure, could include:

Detailed studies of its synthetic pathways and optimization.

Investigation of its spectroscopic properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry) for comprehensive characterization.

Exploration of its reactivity, including potential for further functionalization or participation in novel reactions.

Assessment of its physical properties, such as solubility, melting point, and stability, if not already determined.

Theoretical studies, such as Density Functional Theory (DFT) calculations, to predict its electronic structure, molecular geometry, and potential reaction mechanisms.

Without specific published research, the precise frontiers and questions remain largely speculative, derived from its structural classification rather than empirical findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93940-28-4

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

5,5,8,8-tetramethyl-3,4,6,7-tetrahydro-2H-anthracen-1-one

InChI

InChI=1S/C18H24O/c1-17(2)8-9-18(3,4)15-11-13-12(10-14(15)17)6-5-7-16(13)19/h10-11H,5-9H2,1-4H3

InChI Key

TUWBVBYVXBXGFD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C3CCCC(=O)C3=C2)(C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,5,8,8 Tetramethyl 3,4,6,7 Tetrahydro 2h Anthracen 1 One

Established Chemical Synthesis Routes for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

The construction of the anthracenone (B14071504) core with its specific substitution pattern and partial saturation requires strategic bond-forming reactions.

Multi-step organic synthesis is fundamental for creating intricate molecular architectures, involving the sequential construction of the carbon framework, introduction or transformation of functional groups, and control over stereochemistry littleflowercollege.edu.inmsu.edu. For polycyclic ketones, common strategies include annulation reactions, where new rings are fused onto existing cyclic structures, and intramolecular cyclization reactions, such as those forming carbon-carbon bonds within a single molecule. Friedel-Crafts acylation or alkylation, for instance, are classic methods for forming aromatic and alicyclic rings, respectively, and could be conceptualized as part of a multi-step sequence to build the anthracenone skeleton msu.edu. The synthesis of other polycyclic ketones often involves the addition of organometallic reagents to carboxylic acid derivatives, or conjugate addition reactions msu.edu. For example, the synthesis of tetraphenylcyclopentadienone (B147504) involves a condensation reaction, which is a common approach in multi-step syntheses of cyclic ketones libretexts.org.

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. For polycyclic ketones, various catalytic systems have been explored. Palladium-catalyzed cycloalkenylation, for instance, has been utilized for the synthesis of cyclic β,γ-unsaturated ketones and various bicyclic and benzo-fused bicyclic systems jst.go.jp. Rhodium(II)-catalyzed reactions of α-diazo ketones with tethered alkyne units can lead to the construction of substituted cyclopentenones and other polycyclic frameworks nih.gov. The formation of polycyclic aromatic ketones can also be achieved through palladium(0)-catalyzed annulation reactions involving alkynes and bicyclic alkenes with 2-iodoarenenitriles nih.gov. While these examples are for related polycyclic ketones, they illustrate the types of catalytic methods that could be adapted or form part of a larger strategy for the synthesis of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one. Acid catalysts, such as Indium(III) chloride (InCl3) or metaphosphoric acid ((HPO3)n), have been shown to be effective in the condensation reactions leading to 1,8-dioxooctahydroxanthenes, a class of cyclic ketones growingscience.com.

Multi-step Organic Synthesis Approaches

Development of Novel and Sustainable Synthetic Protocols for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

The field of organic synthesis is continuously evolving towards more sustainable and environmentally friendly methodologies. For the synthesis of complex molecules, this translates into the development of protocols that minimize waste, reduce energy consumption, and utilize benign reagents and solvents. Strategies include the use of solvent-free conditions, greener solvents (e.g., water or bio-based solvents), and the design of recyclable catalysts growingscience.comrsc.orgsciopen.commdpi.com. For instance, highly efficient and recyclable catalysts like Indium(III) chloride and metaphosphoric acid have been successfully employed in the synthesis of xanthene derivatives under solvent-free conditions, demonstrating high catalytic activity and reusability over multiple cycles growingscience.com. Such approaches could be investigated for the efficient and sustainable production of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one.

Reaction Mechanism Investigations of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For polycyclic ketone synthesis, various mechanisms are at play depending on the chosen methodology. For instance, in reactions involving diazo ketones, the formation of rhodium carbenoid intermediates is a key step, which then undergoes further intramolecular reactions nih.gov. Carbopalladation mechanisms are central to palladium-catalyzed annulation reactions, involving the addition of an organopalladium moiety to unsaturated bonds nih.gov. Condensation reactions, often employed in forming cyclic systems, typically proceed via nucleophilic attack and subsequent dehydration steps. For example, the reaction of dimethoxycarbene with polycyclic ketones can involve initial nucleophilic attack on the carbonyl group to form an oxirane or zwitterion intermediate uzh.ch. The specific mechanism for the formation of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one would depend on the chosen synthetic pathway, but it would likely involve a series of concerted or stepwise additions, cyclizations, and functional group interconversions.

Chemo-, Regio-, and Stereoselective Syntheses of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one Derivatives

Selectivity is a paramount consideration in the synthesis of complex organic molecules. Chemo-, regio-, and stereoselectivity ensure that reactions occur at the desired functional group, at a specific position, and with a particular spatial arrangement, respectively nih.govyoutube.com. For derivatives of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, achieving high selectivity would be critical, especially given the presence of multiple potential reactive sites and the possibility of forming various isomers. Catalytic asymmetric synthesis is a powerful tool for achieving stereoselectivity. For example, palladium-catalyzed asymmetric conjugate additions have been developed for the enantioselective synthesis of chiral chromanones bearing tetrasubstituted stereocenters nih.gov. Similarly, copper catalysts have been used in scalable, regio-, site-, and enantioselective methods for synthesizing cyclic β-prenyl ketones, which are intermediates for polycyclic natural products nih.gov. The development of highly selective catalysts and reaction conditions would be essential for controlling the formation of specific derivatives of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one.

Analytical Techniques for the Characterization and Quantification of 5,5,8,8 Tetramethyl 3,4,6,7 Tetrahydro 2h Anthracen 1 One

Spectroscopic Methods for Structural Elucidation and Identification of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Spectroscopic techniques provide detailed insights into the molecular structure, functional groups, and electronic properties of the compound.

Mass spectrometry is a powerful tool for determining the molecular weight and providing information about the fragmentation patterns of a compound. For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one (CHO), the molecular ion (M) is expected to be observed at m/z 256.1827. nih.gov Ketones generally exhibit strong molecular ion peaks, making the determination of the exact mass straightforward. miamioh.edu

The fragmentation pattern in electron ionization (EI) mass spectrometry is characteristic and can provide structural insights. For cyclic ketones, complex fragmentation patterns are typical. miamioh.edu Common fragmentation pathways for ketones include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group. This is often the primary mode of fragmentation for ketones. miamioh.edu For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, α-cleavage would involve the bonds next to the ketone carbonyl within the cyclic system, leading to characteristic fragment ions.

McLafferty rearrangement: If the molecule contains a γ-hydrogen with respect to the carbonyl group, a McLafferty rearrangement can occur, leading to the loss of a neutral molecule (e.g., an alkene) and the formation of a new radical cation. This rearrangement can occur on either side of the carbonyl if the alkyl chains are sufficiently long. miamioh.edu Given the tetrahydroanthracene (B13747835) structure, such rearrangements involving the cyclic methylene (B1212753) groups are plausible.

Loss of methyl radicals: The presence of four tetramethyl groups (5,5,8,8-tetramethyl) suggests that the loss of methyl radicals (M-15) would be a prominent fragmentation pathway, leading to ions at m/z 241, 226, etc.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), is indispensable for the comprehensive structural elucidation of organic compounds. It provides detailed information on the number, type, and connectivity of atoms within the molecule.

For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, the expected NMR spectral features would include:

¹H NMR:

Methyl protons: Signals for the four equivalent methyl groups at positions 5 and 8 are expected to appear as singlets in the aliphatic region, likely around δ 0.8-1.5 ppm, depending on their exact electronic environment.

Methylene protons in tetrahydro rings: The protons of the -CH₂- groups in the 3,4,6,7-tetrahydro positions would give rise to complex multiplets in the aliphatic region (δ 1.5-3.0 ppm), reflecting their diastereotopic nature and coupling with adjacent protons.

Aromatic protons: The protons on the aromatic ring of the anthracene (B1667546) core would typically appear as distinct signals in the aromatic region (δ 6.5-8.5 ppm), with their chemical shifts and coupling patterns providing information on their substitution pattern.

¹³C NMR:

Carbonyl carbon: A characteristic signal for the ketone carbonyl carbon is expected in the downfield region, typically around δ 190-220 ppm.

Quaternary carbons with methyl groups: The quaternary carbons at positions 5 and 8, bearing the methyl groups, would appear in the aliphatic region, likely around δ 30-40 ppm.

Methylene carbons: The carbons of the -CH₂- groups in the tetrahydro rings would resonate in the aliphatic region (δ 20-50 ppm).

Methyl carbons: The methyl carbons would appear as distinct signals in the aliphatic region (δ 20-30 ppm).

Aromatic carbons: The aromatic carbons would give signals in the δ 120-150 ppm range, with distinct signals for protonated and quaternary aromatic carbons.

Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. acs.org, rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in a molecule. For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, key absorptions would include:

Carbonyl stretching (C=O): A strong absorption band is expected in the range of approximately 1700-1725 cm⁻¹ for the ketone carbonyl group. The exact position can be influenced by conjugation and ring strain.

C-H stretching:

Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear around 2850-2970 cm⁻¹.

Aromatic C-H stretching vibrations, if present, would be observed above 3000 cm⁻¹.

C-C stretching: Vibrations from the aromatic and aliphatic carbon-carbon bonds would contribute to the complex fingerprint region below 1500 cm⁻¹. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, the presence of a ketone conjugated with a partially aromatic anthracene system would lead to characteristic absorption bands:

n→π transition:* A weak absorption band due to the n→π* transition of the carbonyl group is typically observed in the 270-300 nm range.

π→π transitions:* Stronger absorption bands due to π→π* transitions of the conjugated system (aromatic rings and the conjugated ketone) would appear in the higher wavelength UV region, potentially extending into the visible, depending on the extent of conjugation. Anthracene derivatives typically show strong absorption in the UV region. science-softcon.de, acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Chromatographic Separation Techniques for Purity Assessment and Isolation of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Chromatographic methods are essential for separating the compound from impurities and for quantifying its presence in a sample.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given the molecular weight (256.1827 Da) and the presence of a ketone functional group, 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one is expected to be sufficiently volatile and thermally stable for GC analysis.

GC-MS combines the separation power of GC with the identification capabilities of MS. amazonaws.com

Purity Assessment: GC can be used to determine the purity of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one by separating it from any co-eluting impurities, with the relative peak areas indicating their proportions.

Identification: The mass spectrometer detector provides a mass spectrum for each eluting component, allowing for the definitive identification of the target compound by comparing its mass spectrum and retention time with those of a known standard or a spectral library. amazonaws.com This is particularly useful for identifying synthesis by-products or degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a wide range of compounds, including those that are non-volatile or thermally labile. While 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one is likely amenable to GC, HPLC offers complementary separation mechanisms, especially for samples that might contain less volatile impurities or when different selectivity is desired.

LC-MS (Liquid Chromatography-Mass Spectrometry) hyphenates HPLC with MS, providing robust capabilities for both separation and identification. measurlabs.com

Purity Assessment and Quantification: LC-MS is highly sensitive and provides precise and reproducible quantitative analyses. measurlabs.com It can be used for the purity assessment of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, even in complex matrices, by separating the compound from interferences and then quantifying it based on its mass spectral signal.

Identification: The mass spectrometer provides molecular weight and fragmentation information for components separated by HPLC, enabling positive identification of the target compound and unknown impurities. measurlabs.com The choice of mobile phase (e.g., buffered solutions for ionizable compounds) and stationary phase (e.g., reversed-phase C18) can be optimized for efficient separation. hplc.eu

Environmental Distribution, Fate, and Transport of 5,5,8,8 Tetramethyl 3,4,6,7 Tetrahydro 2h Anthracen 1 One

Environmental Occurrence and Compartmentalization of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Soil and Terrestrial Environment Interactions

Specific data on the interactions of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one with soil and other terrestrial environments, including its occurrence or binding characteristics, are not found in the surveyed scientific literature. Ecological soil screening levels (Eco-SSLs) are established for various contaminants, including polycyclic aromatic hydrocarbons (PAHs), to protect ecological receptors in terrestrial ecosystems epa.gov. However, 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one is not explicitly listed or discussed in relation to these soil screening levels or specific terrestrial interactions.

Environmental Transformation and Degradation Pathways of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Detailed information regarding the specific environmental transformation and degradation pathways of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one is not available in the consulted scientific sources. While general principles of chemical degradation, such as biotic and abiotic processes, are well-understood for organic compounds, specific studies on this compound's breakdown are not found.

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

Information on the abiotic transformation processes, such as photodegradation or hydrolysis, specific to 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one is not found in the available scientific literature. While hydrolysis can be a significant degradation pathway for some substances, with studies showing rapid hydrolysis over various pH ranges for certain compounds ospar.org, no such data is available for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one. Similarly, general discussions on the strong absorption of anthraquinone (B42736) compounds in the ultraviolet region due to their conjugated double bonds nih.govencyclopedia.pub highlight the potential for photodegradation in related structures, but direct experimental data for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one are not reported.

Persistence Assessment of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one in Environmental Matrices

The persistence of a chemical compound in environmental matrices (e.g., soil, water, air) is typically evaluated by its degradation half-life. A substance is generally considered persistent if its half-life exceeds certain thresholds in various environmental compartments. For instance, a degradation half-life in fresh or estuarine water greater than 40 days, or in soil greater than 120 days, can indicate persistence norman-network.com. "Very persistent" criteria involve even longer half-lives, such as over 60 days in marine water or over 180 days in marine sediment or soil norman-network.com.

For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one (PubChem CID 3022969), specific experimental data on its degradation half-lives in environmental matrices such as water, soil, or air were not found in the reviewed literature. While general methodologies for assessing biodegradability and persistence using quantitative structure-activity relationship (QSAR) models exist, and these models can indicate whether a substance is inherently biodegradable ospar.org, no direct QSAR-derived or experimentally determined half-life values for this specific compound were identified. Therefore, a definitive persistence assessment for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one based on empirical data cannot be provided at this time.

Bioaccumulation and Biomagnification Potential of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one in Non-Human Organisms

Bioaccumulation refers to the uptake of a chemical by an organism from all exposure routes (e.g., water, food, sediment), while bioconcentration specifically refers to uptake directly from water. The potential for a chemical to bioaccumulate in aquatic organisms is often assessed using the bioconcentration factor (BCF) and bioaccumulation factor (BAF). A common screening criterion for bioaccumulative substances is a log octanol-water partition coefficient (log Kow) greater than 4.5, although values greater than 3.5 can also be used for initial screening epa.gov. A BCF value below 2000 is generally indicative of a non-bioaccumulative substance ospar.org. Biomagnification, a process where the concentration of a substance increases in organisms at higher trophic levels, is typically assessed through field studies and food chain models.

For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one (PubChem CID 3022969), a predicted XlogP value of 5.1 has been reported [1, original search].

Table 1: Predicted Physicochemical Property for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

PropertyValueBasis
Predicted XlogP5.1Computed

The predicted XlogP of 5.1 suggests a moderate to high lipophilicity for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one. Substances with log Kow values in this range tend to partition into fatty tissues of organisms, indicating a potential for bioconcentration nite.go.jp. However, it is important to note that while a high log Kow suggests bioaccumulation potential, other factors such as metabolic transformation within the organism can influence the actual BCF and BAF values nih.gov.

Despite the predicted XlogP, specific experimental BCF or BAF values for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one in non-human organisms were not identified in the available literature. Similarly, no detailed research findings on the biomagnification potential of this specific compound were found.

Environmental Transport and Exposure Modeling for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Environmental transport and exposure modeling are crucial for understanding how chemicals move through various environmental compartments (air, water, soil, sediment) and the potential for organisms and ecosystems to be exposed. These models often utilize physicochemical properties, emission rates, and degradation half-lives to predict environmental concentrations and pathways chemeo.comrivm.nl. Multimedia mass balance models, for instance, are employed to simulate the distribution and fate of chemicals in the environment iaeg.com. Exposure scenarios, including industrial point source releases and residential releases to wastewater, are also used to estimate potential environmental concentrations.

For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one (PubChem CID 3022969), no specific environmental transport or exposure modeling studies, or detailed research findings directly related to its movement and predicted concentrations in various environmental media, were identified in the reviewed sources. While the general principles and tools for such modeling exist and are widely applied to other substances chemeo.comrivm.nliaeg.com, specific application or results for this particular compound were not found. Therefore, a comprehensive assessment of its environmental transport and exposure pathways based on empirical modeling data cannot be provided.

Biological Interactions and Mechanistic Studies of 5,5,8,8 Tetramethyl 3,4,6,7 Tetrahydro 2h Anthracen 1 One Non Human, in Vitro

Studies in Non-Human Biological Systems

Interactions with Microbial Communities and Ecosystem Processes

Biological Effects and Metabolism in Aquatic and Terrestrial Model Organisms

Comprehensive data on the biological effects and metabolism of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one in aquatic and terrestrial model organisms are not specifically documented in the available literature. General assessments for certain chemical substances consider parameters such as mode of toxic action, chemical reactivity, internal toxicity thresholds, bioavailability, and chemical/biological activity to determine their potential hazard to the environment canada.ca. For instance, some anthraquinone (B42736) derivatives have demonstrated various biological activities, including antineoplastic, antifungal, and antiviral properties researchgate.netresearchgate.net. However, these findings pertain to the broader class of anthraquinones and their diverse derivatives, and not specifically to 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one. Information on fish biotransformation rates for organic chemicals generally involves kinetic models considering uptake, elimination, and metabolic biotransformation epa.gov. However, specific metabolic pathways or effects for the target compound in aquatic or terrestrial organisms are not detailed.

Comparative Biological Response Analysis Across Different Species

Due to the limited specific data on the biological effects and metabolism of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one in individual aquatic and terrestrial model organisms, a comparative biological response analysis across different species cannot be performed at this time. Such analyses typically rely on a robust dataset of toxicity and metabolic profiles across various species to identify differential sensitivities or shared mechanisms of action.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Specific Structure-Activity Relationship (SAR) studies focusing on the biological mechanisms of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one are not explicitly available in the reviewed scientific literature. However, insights can be drawn from SAR studies on structurally related anthraquinone and tetrahydroanthracenone derivatives. For example, studies on the antifungal activity against Botrytis cinerea of tricyclic hydroquinones and quinones, including derivatives like 9,10-dihydroxy-4,4-dimethyl-2,3,5,8-tetrahydroanthracen-1(4H)-one and 4,4,6,7-tetramethyl-(4H)-anthracene-1,9,10-trione, have shown that the presence of methyl groups on the A ring can enhance antifungal activity uchile.cl. Conversely, the presence of polar groups like hydroxymethyl can reduce activity uchile.cl. Another related compound, 3-chloro-5,5(8,8)-dimethyl-5,6,7,8-tetrahydro-anthracene-1,4-dione, has been synthesized and evaluated for antineoplastic and antifungal activities researchgate.net. These examples suggest that the nature and position of substituents on the anthracene (B1667546) or tetrahydroanthracene (B13747835) core play a crucial role in determining the biological activity of these compounds. While these studies provide general principles for the broader class, direct SAR data for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one specifically is absent. Quantitative Structure-Activity Relationships (QSARs) are often employed to estimate values like persistence, bioaccumulation, and toxicity based on chemical structure when experimental data are unavailable researchgate.net. However, no specific QSAR data or detailed mechanistic studies for the biological activity of the target compound have been identified.

Theoretical and Computational Investigations of 5,5,8,8 Tetramethyl 3,4,6,7 Tetrahydro 2h Anthracen 1 One

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for predicting a molecule's inherent properties and reactivity. These methods provide a detailed understanding of electronic distribution, molecular geometry, and energetic characteristics mdpi.com.

Analysis of the electronic structure, including Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity mdpi.comdergipark.org.tr. The energy difference between the HOMO and LUMO (HOMO-LUMO gap) provides an indication of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity and polarizability mdpi.com. Additionally, the spatial distribution of these orbitals indicates potential sites for electrophilic and nucleophilic attack. Dipole moments, also derived from electronic structure calculations, provide insight into a molecule's polarity mdpi.com.

For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, quantum chemical calculations would typically determine:

HOMO Energy (EHOMO) : Reflects the molecule's ability to donate electrons.

LUMO Energy (ELUMO) : Indicates the molecule's ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE) : A measure of chemical hardness/softness and reactivity.

Molecular Electrostatic Potential (MEP) : Visualizes the charge distribution and potential sites for intermolecular interactions.

Table 1: Hypothetical Electronic Structure and Frontier Molecular Orbital Parameters for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

ParameterValue (Hypothetical)UnitSignificance
HOMO Energy (EHOMO)[Data Not Available]eVElectron-donating ability
LUMO Energy (ELUMO)[Data Not Available]eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)[Data Not Available]eVChemical reactivity and kinetic stability
Dipole Moment (μ)[Data Not Available]DebyeMolecular polarity and intermolecular interaction potential
Global Hardness (η)[Data Not Available]eVResistance to deformation of electron cloud
Global Softness (S)[Data Not Available]eV⁻¹Capacity for electron cloud deformation
Electrophilicity (ω)[Data Not Available]eVTendency to accept electrons

Note: No specific published data for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one was found in the scientific literature for these parameters.

Conformational analysis explores the various spatial arrangements (conformers) a molecule can adopt and their relative energies nist.gov. This is particularly important for flexible molecules, as different conformations can exhibit distinct chemical and biological properties. Computational methods allow for the mapping of energetic landscapes, identifying stable conformers and the energy barriers between them nist.gov.

For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, a conformational analysis would typically involve:

Identification of Stable Conformers : Determining the lowest energy geometries.

Relative Energies : Calculating the energy differences between various conformers.

Transition States : Identifying energy barriers for interconversion between conformers.

Table 2: Hypothetical Conformational Energies for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Conformer IDRelative Energy (Hypothetical)Unit
Conformer A[Data Not Available]kcal/mol
Conformer B[Data Not Available]kcal/mol
Conformer C[Data Not Available]kcal/mol

Note: No specific published data on the conformational analysis of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one was found in the scientific literature.

Electronic Structure and Frontier Molecular Orbital Analysis

Molecular Dynamics Simulations to Explore Interactions of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one with Biological Macromolecules

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time nist.gov. They are invaluable for understanding the dynamic behavior of molecules and their interactions, particularly with complex biological macromolecules like proteins, DNA, or membranes nist.govcanada.ca. MD simulations can provide insights into binding mechanisms, conformational changes upon binding, and the stability of molecular complexes chemeo.com.

For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, MD simulations could be employed to:

Investigate Binding Affinity : Simulate the interaction with potential protein targets or receptors.

Analyze Conformational Changes : Observe how the compound and the macromolecule change shape upon interaction.

Determine Stability of Complexes : Assess the durability of the compound-macromolecule complex over time.

Explore Solvent Effects : Understand how the surrounding environment (e.g., water) influences interactions.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one with a Biological Macromolecule

ParameterValue (Hypothetical)UnitSignificance
Binding Energy[Data Not Available]kcal/molStrength of interaction with macromolecule
RMSD (Root Mean Square Deviation)[Data Not Available]ÅConformational stability during simulation
Hydrogen Bonds Formed[Data Not Available]CountNumber of key interactions with macromolecule
Interaction Hotspots[Data Not Available]-Specific residues or regions of the macromolecule involved in binding

Note: No specific published molecular dynamics simulation data for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one interacting with biological macromolecules was found in the scientific literature.

In Silico Prediction of Environmental Fate Parameters and Degradation Pathways for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Predicting the environmental fate of a chemical compound is crucial for assessing its potential impact and persistence in various environmental compartments (e.g., water, soil, air). In silico methods can estimate parameters such as biodegradability, hydrolysis rates, phototransformation, and bioaccumulation potential. These predictions help in understanding how a compound might degrade in the environment and what its potential degradation products could be.

For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, in silico environmental fate predictions would typically include:

Biodegradability : Assessment of how readily the compound is broken down by microorganisms.

Hydrolysis : Prediction of degradation in water due to reaction with water molecules.

Phototransformation : Estimation of degradation due to exposure to light.

Octanol-Water Partition Coefficient (LogP) : An indicator of lipophilicity and potential for bioaccumulation dergipark.org.tr.

Degradation Pathways : Proposed routes and products of environmental breakdown.

Table 4: Hypothetical Environmental Fate Parameters for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

ParameterValue (Hypothetical)UnitSignificance
Predicted Biodegradability[Data Not Available]-Likelihood of degradation by microorganisms
Predicted Half-life in Water[Data Not Available]daysPersistence in aquatic environments
Predicted LogP (Octanol-Water)5.1 dergipark.org.tr-Potential for bioaccumulation and partitioning into organic phases
Predicted Degradation Pathways[Data Not Available]-Major routes of environmental breakdown
Predicted Major Degradation Products[Data Not Available]-Key compounds formed upon degradation

Note: While a predicted LogP value is available from PubChemLite dergipark.org.tr, no specific published data on other environmental fate parameters or degradation pathways for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one was found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one Analogues

QSAR and QSPR modeling establish mathematical relationships between a chemical compound's molecular structure (represented by molecular descriptors) and its biological activity (QSAR) or physicochemical properties (QSPR). These models allow for the prediction of activities or properties for new or untested compounds, thereby reducing the need for extensive experimental testing. While direct QSAR/QSPR studies on 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one itself are not available, these methods could be highly valuable for studying its analogues.

For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one analogues, QSAR/QSPR modeling would involve:

Dataset Collection : Gathering structural and activity/property data for a series of related compounds.

Descriptor Calculation : Computing various molecular descriptors (e.g., electronic, steric, topological).

Model Development : Employing statistical or machine learning algorithms to build predictive models.

Model Validation : Assessing the robustness and predictive power of the models using internal and external validation sets.

Table 5: Hypothetical QSAR/QSPR Model Parameters for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one Analogues

ParameterValue (Hypothetical)Significance
R² (Coefficient of Determination)[Data Not Available]Goodness of fit of the model
Q² (Cross-validation R²)[Data Not Available]Predictive power of the model (internal validation)
RMSE (Root Mean Square Error)[Data Not Available]Average magnitude of the errors in prediction
Key Descriptors[Data Not Available]Molecular features most influential in predicting activity/property
Predicted Activity/Property[Data Not Available]Predicted value for an analogue based on the developed model

Note: No specific published QSAR/QSPR modeling data for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one or its direct analogues was found in the scientific literature.

Cheminformatics Approaches for Dataset Analysis and Discovery of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one Related Compounds

Cheminformatics utilizes computational techniques to manage, analyze, and interpret chemical data, facilitating the discovery of new compounds with desired properties. For 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, cheminformatics approaches could be applied to:

Similarity Searching : Identifying structurally similar compounds in large databases that might share similar properties or activities.

Clustering and Classification : Grouping compounds based on structural features or property profiles to identify patterns.

Virtual Screening : Rapidly evaluating large libraries of compounds to identify potential candidates for specific applications based on their predicted properties or interactions.

Chemical Space Exploration : Mapping the chemical space around 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one to design novel analogues.

Table 6: Hypothetical Cheminformatics Analysis Results for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Analysis TypeOutcome (Hypothetical)Significance
Structural Similarity Search[Data Not Available]Identification of closest known chemical relatives
Chemical Space Mapping[Data Not Available]Visualization of structural diversity around the compound
Virtual Screening Hits[Data Not Available]List of potential novel compounds with predicted desirable properties
Feature Importance Analysis[Data Not Available]Key structural features contributing to predicted properties/activities

Note: No specific published cheminformatics analyses focused on dataset analysis or discovery of related compounds for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one were found in the scientific literature.

Applications and Emerging Research Areas for 5,5,8,8 Tetramethyl 3,4,6,7 Tetrahydro 2h Anthracen 1 One Non Human, Non Safety

Role of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one as a Key Intermediate in Organic Synthesis

As a cyclic ketone, 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one could serve as a valuable intermediate in advanced organic synthesis. Ketones are versatile functional groups capable of undergoing a wide array of transformations, including nucleophilic additions, α-substitutions, and condensation reactions. The anthracene (B1667546) backbone provides a rigid scaffold, which can be advantageous for controlling stereochemistry or directing regioselectivity in synthetic pathways.

Potential synthetic applications could include:

Derivatization of the Carbonyl Group: The ketone can be reduced to an alcohol, oxidized to an ester (Baeyer-Villiger oxidation), or converted into imines, oximes, or hydrazones, which themselves can be intermediates for further transformations (e.g., reductive amination to amines).

Alpha-Substitution Reactions: The carbons adjacent to the carbonyl group (alpha-carbons) are acidic and can be deprotonated to form enolates. These enolates can then react with electrophiles, allowing for the introduction of new substituents onto the anthracene framework. This could lead to the synthesis of more complex polycyclic compounds with tailored properties.

Annulation Reactions: The ketone could participate in reactions that form new rings, such as Robinson annulation or intramolecular aldol (B89426) condensations, to construct even more intricate polycyclic systems. The tetramethyl groups at positions 5 and 8 would introduce significant steric bulk, which could influence the reaction pathways and product distributions, potentially leading to novel strained or sterically hindered molecules.

Precursor to Aromatic Systems: While the compound is tetrahydro, it could potentially be a precursor to fully aromatic anthracene derivatives or other polycyclic aromatic hydrocarbons (PAHs) through dehydrogenation reactions, or serve as a scaffold for synthesizing substituted PAHs. Anthracene derivatives are known for their applications in dyes, organic semiconductors, and optoelectronic materials fishersci.comnih.gov.

An example of a similar compound used as an intermediate is 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, which is synthesized from an acetoxy intermediate . Although structurally different (naphthalene vs. anthracene, alcohol vs. ketone), this highlights the synthetic utility of tetramethylated polycyclic systems. Another example involves the synthesis of 1,4-dihydropyrazine (B12976148) analogues, where bulky substituents stabilize the ring system, making them interesting for magnetic materials sjsu.edu. This suggests that the tetramethyl groups in 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one could also contribute to the stability and unique properties of its derivatives.

Utility of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one as a Research Chemical and Laboratory Reagent

Due to its distinct polycyclic structure and ketone functionality, 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one holds promise as a research chemical and laboratory reagent. Its potential applications in this context include:

Methodology Development: It could be employed in the development and validation of new synthetic methodologies, particularly those involving reactions on sterically hindered ketones or complex polycyclic systems. Researchers might use it to test the efficacy and selectivity of novel catalysts or reagents.

Spectroscopic Studies: The compound's rigid structure and chromophoric ketone group make it suitable for various spectroscopic investigations, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These studies could provide insights into its electronic structure, conformational preferences, and intermolecular interactions.

Probe for Reaction Mechanisms: Its specific structural features could allow it to act as a probe in mechanistic studies, helping to elucidate the pathways of complex organic reactions. For instance, the presence of the ketone could facilitate studies on enolization or radical reactions.

Building Block for Libraries: While not directly supported by specific findings, similar complex molecules are often used as unique building blocks for creating diverse chemical libraries, which can then be screened for various properties in materials science or other applications.

Exploration of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one in Materials Science and Engineering

The inherent rigidity and specific substitution pattern of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one suggest its potential for integration into advanced materials. Polycyclic compounds, especially those with anthracene moieties, are often explored for their electronic and optical properties.

Organic Electronic Materials: Derivatives of anthracene are known for their fluorescent properties and charge transport capabilities, making them relevant in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells fishersci.comnih.gov. The tetrahydro and tetramethyl substitutions could modify the electronic properties and solubility, potentially leading to novel material characteristics.

Polymer Chemistry: The ketone group could serve as a site for polymerization or cross-linking reactions, allowing for the incorporation of the anthracene scaffold into polymer backbones or side chains. Such polymers might exhibit enhanced thermal stability, mechanical strength, or unique optical properties.

Supramolecular Chemistry: The rigid structure could facilitate the formation of ordered supramolecular assemblies through non-covalent interactions, which are crucial for designing functional materials with specific architectures, such as porous materials or molecular sensors.

Host-Guest Chemistry: The cavity-like structure inherent in some polycyclic compounds could enable 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one to act as a host molecule for encapsulating smaller guest molecules, potentially useful in separation technologies or drug delivery systems (though the latter is outside the scope of this article).

Development of Standard Reference Materials for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

The development of standard reference materials (SRMs) for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one would be crucial for ensuring accuracy and comparability in scientific research and industrial applications involving this compound. SRMs are highly characterized materials used to calibrate instruments, validate analytical methods, and ensure the quality of measurements.

Analytical Chemistry: If the compound gains importance in specific applications (e.g., as an intermediate in a particular industrial process or as a component in a specialized material), certified SRMs would be essential for quality control, purity assessment, and quantitative analysis.

Method Validation: Researchers developing new analytical techniques for complex organic molecules could use a well-characterized SRM of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one to validate their methods for accuracy, precision, and detection limits.

Interlaboratory Comparisons: SRMs facilitate interlaboratory comparison studies, which are vital for harmonizing analytical results across different research groups and industries globally. The National Institute of Standards and Technology (NIST) is a key provider of SRMs for various chemical compounds, as seen with other substances nist.gov.

The process of developing an SRM involves rigorous purification, extensive characterization using multiple analytical techniques (e.g., NMR, Mass Spectrometry, elemental analysis, chromatography), and certification of its properties and purity.

Future Directions in Fundamental and Applied Research of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Future research on 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one could explore several fundamental and applied avenues, particularly given the current limited public data.

Detailed Synthesis and Characterization: A primary direction would be to develop more efficient and scalable synthetic routes to the compound and its various derivatives. Comprehensive spectroscopic and crystallographic characterization would be essential to fully understand its chemical and physical properties.

Structure-Property Relationship Studies: Investigating how modifications to the ketone group or the introduction of additional substituents on the anthracene ring affect its reactivity, spectroscopic properties, and potential material applications would be a key area. This could involve computational chemistry to predict properties and guide experimental design.

Catalytic Applications: The compound's rigid structure might make it suitable as a ligand in transition metal catalysis, potentially leading to novel catalytic systems for specific organic transformations.

Exploration in Advanced Materials: Further research into its potential as a component in organic semiconductors, conductive polymers, or other functional materials could unlock new applications. This would involve synthesizing polymers or co-polymers containing this unit and evaluating their performance in devices.

Environmental Fate and Transport (Non-Safety Aspect): Understanding its stability under various environmental conditions and its potential for degradation could be relevant for its responsible use in industrial processes, ensuring minimal environmental persistence.

Regulatory Landscape and Research Priorities for 5,5,8,8 Tetramethyl 3,4,6,7 Tetrahydro 2h Anthracen 1 One

European Inventory of Existing Commercial Chemical Substances (EINECS) Classification and Listing

EINECS 300-422-8 indicates that 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one was listed in the European Inventory of Existing Commercial Chemical Substances. This inventory comprises substances that were present on the European Community market between January 1, 1971, and September 18, 1981. nih.gov The EC number, such as 300-422-8, serves as a numerical identifier for substances within the EC Inventory, which is a compilation of the EINECS, ELINCS (European List of Notified Chemical Substances), and NLP (No-Longer Polymers) lists. nih.govsigmaaldrich.comeuropa.eu The inclusion of a substance in EINECS signifies its "phase-in" status under the subsequent REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation. nih.gov

Impact of the REACH Regulation on Research and Development of 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

The REACH Regulation (EC No 1907/2006) is a comprehensive European Union regulation that governs the manufacture, import, and use of chemical substances. Its primary objective is to enhance the protection of human health and the environment through the improved and earlier identification of the intrinsic properties of chemical substances. europa.eu Substances listed in EINECS are considered "phase-in substances" under REACH, meaning they may be subject to registration requirements depending on their tonnage manufactured or imported per year and their uses. nih.gov

For substances manufactured or imported in quantities of 10 tonnes or more per year per registrant, a chemical safety assessment (CSA) is typically required. mitotox.org While specific registration details, tonnage bands, or identified uses for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one under REACH are not publicly detailed in readily available ECHA databases, its EINECS status implies it falls under the purview of this regulation. The impact on its research and development would stem from the general obligations of REACH, which include:

Registration : Manufacturers and importers are responsible for registering substances with the European Chemicals Agency (ECHA) if they meet certain volume thresholds. This process involves submitting information on the substance's properties, uses, and safe handling.

Information Requirements : Depending on the registration tonnage, various data on physicochemical properties, environmental fate, and toxicological and ecotoxicological effects may be required.

Communication in the Supply Chain : Information on safe use and any identified hazards must be communicated down the supply chain.

Potential for Authorization or Restriction : If the substance is identified as a Substance of Very High Concern (SVHC) or poses an unacceptable risk, it could be subject to authorization or restriction. Publicly available information does not indicate 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one as an SVHC or restricted substance.

The absence of specific public documentation for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one under REACH suggests that it may be produced or imported below registration thresholds, or its uses might be limited to specific industrial applications where detailed public dissemination is not mandated.

International Chemical Inventories and Cross-Border Research Collaboration

Beyond the European Union, numerous countries maintain their own chemical inventories to regulate the production, import, and use of chemical substances within their borders. These inventories are crucial for tracking chemicals and managing potential risks. Examples of global chemical inventories include:

United States : Toxic Substances Control Act (TSCA) Inventory

China : Inventory of Existing Chemical Substances in China (IECSC)

Japan : Inventory of Existing and Notified Chemical Substances (ENCS) and Industrial Safety and Health Law (ISHL) Existing Substances List

South Korea : Korea Existing Chemicals List (KECL)

Australia : Australian Inventory of Chemical Substances (AICS)

Canada : Domestic Substances List (DSL) and Non-Domestic Substances List (NDSL)

New Zealand : New Zealand Inventory of Chemicals (NZIoC)

Philippines : Philippine Inventory of Chemicals and Chemical Substances (PICCS) easychem.orgrna-society.org

For cross-border research collaboration involving 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, researchers would need to determine its listing status on the relevant national inventories of the countries involved. This ensures compliance with local chemical control laws and facilitates the legal import, export, and handling of the substance for research purposes. The absence of specific public listings for this compound on these inventories means that a case-by-case assessment would be necessary for international transport or research activities.

Adherence to Good Laboratory Practice (GLP) and Data Quality Standards in 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one Research

Good Laboratory Practice (GLP) standards are a set of principles that ensure the quality, integrity, and reliability of non-clinical health and environmental safety studies. Adherence to GLP is critical for any research involving 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, particularly if the data generated is intended for regulatory submission (e.g., for registration, authorization, or classification purposes).

Key components of GLP standards include:

Organization and Personnel : Clearly defined responsibilities and qualified, trained staff.

Test Facility : Suitable environment for conducting studies.

Equipment : Regular inspection, cleaning, maintenance, and calibration.

Test Systems : Proper handling and care of biological or chemical test systems.

Test and Reference Items : Management, labeling, handling, storage, and distribution of tested materials.

Standard Operating Procedures (SOPs) : Detailed written instructions for uniformity.

Performance of the Study : Documenting all aspects of the study.

Reporting of Study Results : Accurate and complete reporting.

Storage and Retention of Records and Materials : Archiving of all data and samples.

Compliance with GLP standards ensures that research data on 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one is reproducible, traceable, and of sufficient quality to be accepted by regulatory authorities globally. This is paramount for building confidence in the safety assessment of chemicals.

Identification of Research Gaps and Emerging Regulatory Science Needs for 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one

Given the limited public information specifically on 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, general research gaps pertinent to many existing chemicals under regulatory scrutiny would likely apply. These typically include:

Data Deficiencies : Many existing chemicals, particularly those with lower production volumes or older listings like EINECS substances, may lack comprehensive modern hazard and exposure data. This often necessitates the use of read-across, grouping, or computational tools for assessment.

Mechanistic Understanding : A deeper understanding of the molecular initiating events (MIEs) and adverse outcome pathways (AOPs) for chemical effects is an ongoing need in regulatory science. This mechanistic insight is often not available from traditional in vivo studies.

Exposure Assessment : Detailed and innovative analytical methodologies for characterizing human and environmental exposure are continuously needed for next-generation risk assessment.

Mixture Toxicity : Understanding the effects of chemical mixtures, especially when 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one might be present in combination with other substances, remains a complex research area.

Emerging regulatory science needs focus on improving the efficiency, speed, and ethical aspects of chemical assessment. This includes reducing reliance on animal testing while enhancing data quality.

Methodological Advancements in Chemical Assessment and Compliance Research

Methodological advancements are continuously shaping chemical assessment and compliance research, offering more efficient and ethical approaches. These advancements are critical for addressing the vast number of chemicals requiring evaluation and for filling data gaps, especially for substances like 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one where specific data might be scarce.

Key advancements include:

New Approach Methodologies (NAMs) : NAMs encompass a range of technologies and approaches that can provide information on chemical hazard and risk assessment without the extensive use of animals. These include:

In silico methods : Computational tools and predictive models (e.g., Quantitative Structure-Activity Relationships (QSAR), read-across, toxicokinetics modeling) to predict chemical properties and toxicity based on structural similarities.

In chemico methods : Cell-free assays that measure chemical reactivity.

In vitro methods : Cell-based assays and high-throughput screening (HTS) to identify potential hazards and mechanisms of action.

Ex vivo methods : Use of tissues or organs outside a living organism. NAMs are increasingly being used for regulatory decision-making globally due to their potential to produce fit-for-purpose information reliably and efficiently while reducing animal use.

Integrated Approaches to Testing and Assessment (IATA) : IATA frameworks combine existing information, computational models, and in vitro and targeted in vivo studies in a strategic manner to make regulatory decisions. These strategies aim to derive knowledge on chemical effects with sufficient certainty by smartly coupling different methods.

Evidence-Based Methodologies : The application of evidence-based approaches, particularly systematic reviews, is gaining traction in chemical risk assessment. These methodologies enhance the transparency, comprehensiveness, and objectivity of gathering, assessing, and synthesizing existing evidence to answer research questions. This helps in dealing with uncertainties in test results and methods.

Next-Generation Risk Assessment (NGRA) : This paradigm aims to move towards a more mechanistic and human-relevant risk assessment, often leveraging NAMs and integrated data streams to make decisions without relying on animal testing.

Advanced Analytical Techniques : Innovative analytical methodologies are crucial for characterizing chemical exposure, including non-targeted analysis and human biomonitoring, which contribute to a more comprehensive understanding of real-life exposure scenarios for risk assessment.

These methodological advancements provide a robust scientific basis for assessing the safety of existing chemicals like 5,5,8,8-Tetramethyl-3,4,6,7-Tetrahydro-2H-Anthracen-1-one, even when specific historical data may be limited.

Q & A

Q. How can researchers systematically characterize the physicochemical properties of EINECS 300-422-8?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity analysis, gas chromatography-mass spectrometry (GC-MS) for structural identification, and standardized protocols to measure log octanol-water partition coefficient (Log Kow), water solubility (Log Sw), and Henry’s Law constant (Log H). Compare results to established physicochemical ranges (e.g., Log Kow > 10 may indicate bioaccumulation potential) . For novel compounds, ensure spectral data (NMR, IR) are cross-referenced with literature .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer :
  • Use databases like PubMed, SciFinder, and Reaxys with search terms combining the EINECS identifier, chemical synonyms, and research domains (e.g., toxicity, synthesis).
  • Filter results to prioritize peer-reviewed journals and avoid non-academic sources.
  • Organize findings thematically (e.g., synthesis methods, environmental fate) and identify gaps, such as limited data on degradation pathways .

Q. How should researchers design experiments to test the environmental stability of this compound?

  • Methodological Answer :
  • Exposure Conditions : Simulate environmental matrices (soil, water) under controlled pH, temperature, and UV light.
  • Sampling Intervals : Collect data at timed intervals (e.g., 0, 24, 48 hours) to track degradation.
  • Analytical Validation : Use LC-MS/MS to quantify parent compound and metabolites. Include positive/negative controls and triplicate samples to ensure reproducibility .

Q. What statistical methods are appropriate for interpreting toxicity data for this compound?

  • Methodological Answer : Apply dose-response regression models (e.g., probit analysis) to calculate EC50 values. Use ANOVA to compare toxicity across experimental groups. Report confidence intervals and p-values to assess significance. For large datasets, employ cluster analysis to identify patterns in toxicological endpoints .

Advanced Research Questions

Q. How can contradictions between experimental toxicity data and computational QSAR predictions for this compound be resolved?

  • Methodological Answer :
  • Applicability Domain (AD) Check : Verify if the compound’s physicochemical properties (e.g., Log Kow, molecular weight) fall within the QSAR model’s training domain.
  • Error Analysis : Compare prediction errors (e.g., root mean square error) against experimental variability. If discrepancies persist, refine the model using descriptor-specific adjustments or ensemble methods (e.g., ASNN) .
  • Experimental Validation : Re-test under standardized protocols to rule out methodological artifacts .

Q. What advanced techniques validate novel synthesis routes for this compound while ensuring reproducibility?

  • Methodological Answer :
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track reaction intermediates.
  • Scalability Assessment : Test synthesis at micro-, milli-, and gram scales to identify process-sensitive steps.
  • Crystallography : For solid-state products, perform X-ray diffraction to confirm structural fidelity. Document all steps in supplemental materials, including solvent grades and catalyst loadings .

Q. How can researchers design studies to investigate the compound’s endocrine-disrupting potential?

  • Methodological Answer :
  • In Vitro Assays : Use reporter gene assays (e.g., ERα/ERβ luciferase) to screen for receptor binding.
  • Transcriptomics : Apply RNA-seq to identify dysregulated pathways in model organisms (e.g., zebrafish embryos).
  • Dose-Response Curves : Test concentrations spanning environmental relevance (ng/L to mg/L) and include positive controls (e.g., BPA) .

Q. What methodologies address data gaps in the environmental fate of this compound?

  • Methodological Answer :
  • Mesocosm Studies : Simulate ecosystems to monitor biodegradation, bioaccumulation, and metabolite formation.
  • Isotopic Labeling : Use <sup>14</sup>C-labeled analogs to trace transformation pathways.
  • QSAR Refinement : Incorporate new experimental data into predictive models to expand their AD .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer :
  • Detailed Supplemental Files : Include step-by-step procedures, instrument calibration logs, and raw data tables.
  • Metadata Annotation : Specify software versions (e.g., ChemDraw, MATLAB), statistical packages, and parameter settings.
  • Open Data Repositories : Upload datasets to platforms like Zenodo or Figshare with DOIs for public access .

Q. What criteria determine whether computational models for this compound are sufficiently validated?

  • Methodological Answer :
  • Internal Validation : Use cross-validation (e.g., 5-fold) to assess overfitting.
  • External Validation : Test models against independent datasets (e.g., HPV/EINECS lists) and report prediction errors.
  • Domain-Specific Metrics : Calculate the "distance to model" (e.g., leverage values) to flag unreliable predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.